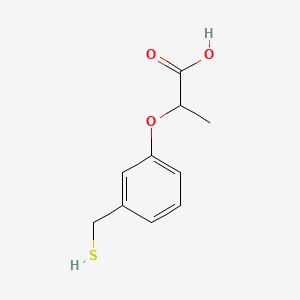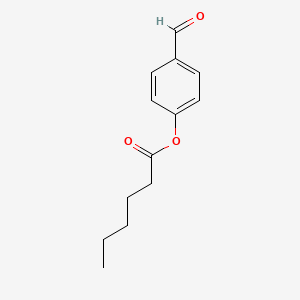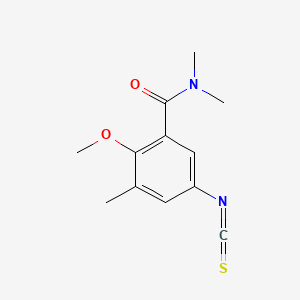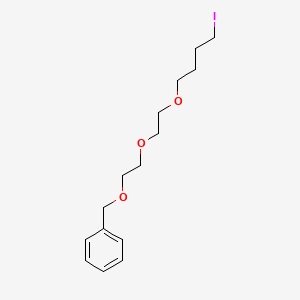
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene: is an organic compound characterized by a benzene ring attached to a hydrocarbon chain that includes three units of ethylene glycol and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene typically involves multiple steps. One common method is the etherification of a benzyl alcohol derivative with an iodinated butyl ether. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The ether linkages in the compound can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within the body. The ethylene glycol units provide solubility and flexibility, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
- ((2-(2-(2-Bromoethoxy)ethoxy)ethoxy)methyl)benzene
- ((2-(2-(2-Chloroethoxy)ethoxy)ethoxy)methyl)benzene
Comparison:
- Uniqueness: The presence of the iodine atom in ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene makes it unique compared to its bromo and chloro counterparts. Iodine provides distinct radiolabeling capabilities and different reactivity profiles.
- Reactivity: Iodine is generally more reactive in nucleophilic substitution reactions compared to bromine and chlorine, making this compound more versatile in synthetic applications.
Propriétés
Formule moléculaire |
C15H23IO3 |
|---|---|
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
2-[2-(4-iodobutoxy)ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C15H23IO3/c16-8-4-5-9-17-10-11-18-12-13-19-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Clé InChI |
KMALHPNOHWRJEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



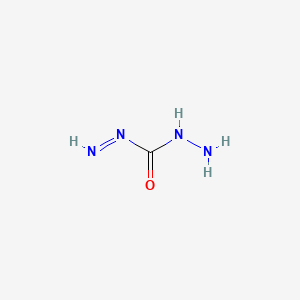


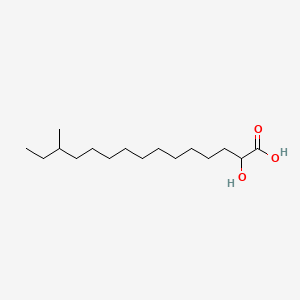

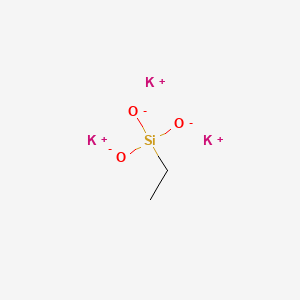
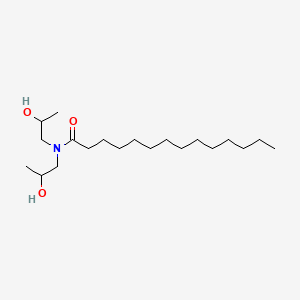
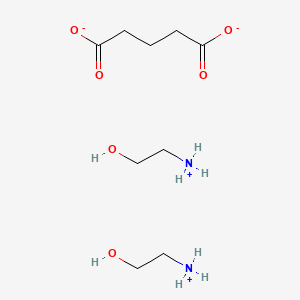

![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
